molecular formula C21H24NO5P B14592431 Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate CAS No. 61416-73-7

Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate

Cat. No.: B14592431
CAS No.: 61416-73-7
M. Wt: 401.4 g/mol
InChI Key: XXGSRNVMVNZIGV-UHFFFAOYSA-N
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Description

Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate is a chemical compound with a complex structure that includes an ester functional group, a cyclopentylidene moiety, and a diphenoxyphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate typically involves multiple steps, starting with the preparation of the cyclopentylidene intermediate. This intermediate is then reacted with diphenoxyphosphoryl chloride in the presence of a base to form the diphenoxyphosphoryl derivative. Finally, the esterification reaction with ethyl acetate completes the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The diphenoxyphosphoryl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate involves its interaction with specific molecular targets. The diphenoxyphosphoryl group can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester used as a solvent in organic reactions.

    Cyclopentylidene derivatives: Compounds with similar cyclopentylidene moieties used in various chemical applications.

    Diphenoxyphosphoryl compounds: Molecules containing the diphenoxyphosphoryl group with diverse chemical and biological properties.

Properties

CAS No.

61416-73-7

Molecular Formula

C21H24NO5P

Molecular Weight

401.4 g/mol

IUPAC Name

ethyl 2-cyclopentylidene-2-(diphenoxyphosphorylamino)acetate

InChI

InChI=1S/C21H24NO5P/c1-2-25-21(23)20(17-11-9-10-12-17)22-28(24,26-18-13-5-3-6-14-18)27-19-15-7-4-8-16-19/h3-8,13-16H,2,9-12H2,1H3,(H,22,24)

InChI Key

XXGSRNVMVNZIGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1CCCC1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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